Cas no 1021221-23-7 ((2E)-3-(furan-2-yl)-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)prop-2-enamide)
![(2E)-3-(furan-2-yl)-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)prop-2-enamide structure](https://ja.kuujia.com/scimg/cas/1021221-23-7x500.png)
(2E)-3-(furan-2-yl)-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)prop-2-enamide 化学的及び物理的性質
名前と識別子
-
- (2E)-3-(furan-2-yl)-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)prop-2-enamide
- (E)-3-(furan-2-yl)-N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]prop-2-enamide
- 1021221-23-7
- F5315-0051
- (E)-3-(furan-2-yl)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acrylamide
- SR-01000922175-1
- SR-01000922175
- AKOS024506280
-
- インチ: 1S/C19H24N4O4S/c24-19(8-7-17-5-3-15-27-17)21-10-4-16-28(25,26)23-13-11-22(12-14-23)18-6-1-2-9-20-18/h1-3,5-9,15H,4,10-14,16H2,(H,21,24)/b8-7+
- InChIKey: BUQWKABWSURWNU-BQYQJAHWSA-N
- ほほえんだ: C(NCCCS(N1CCN(C2=NC=CC=C2)CC1)(=O)=O)(=O)/C=C/C1=CC=CO1
計算された属性
- せいみつぶんしりょう: 404.15182643g/mol
- どういたいしつりょう: 404.15182643g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 28
- 回転可能化学結合数: 8
- 複雑さ: 626
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 104Ų
(2E)-3-(furan-2-yl)-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)prop-2-enamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5315-0051-4mg |
(2E)-3-(furan-2-yl)-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)prop-2-enamide |
1021221-23-7 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5315-0051-5μmol |
(2E)-3-(furan-2-yl)-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)prop-2-enamide |
1021221-23-7 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5315-0051-40mg |
(2E)-3-(furan-2-yl)-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)prop-2-enamide |
1021221-23-7 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5315-0051-10μmol |
(2E)-3-(furan-2-yl)-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)prop-2-enamide |
1021221-23-7 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5315-0051-2μmol |
(2E)-3-(furan-2-yl)-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)prop-2-enamide |
1021221-23-7 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5315-0051-20mg |
(2E)-3-(furan-2-yl)-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)prop-2-enamide |
1021221-23-7 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5315-0051-5mg |
(2E)-3-(furan-2-yl)-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)prop-2-enamide |
1021221-23-7 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5315-0051-1mg |
(2E)-3-(furan-2-yl)-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)prop-2-enamide |
1021221-23-7 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5315-0051-3mg |
(2E)-3-(furan-2-yl)-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)prop-2-enamide |
1021221-23-7 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5315-0051-2mg |
(2E)-3-(furan-2-yl)-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)prop-2-enamide |
1021221-23-7 | 2mg |
$59.0 | 2023-09-10 |
(2E)-3-(furan-2-yl)-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)prop-2-enamide 関連文献
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
(2E)-3-(furan-2-yl)-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)prop-2-enamideに関する追加情報
Recent Advances in the Study of (2E)-3-(furan-2-yl)-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)prop-2-enamide (CAS: 1021221-23-7)
The compound (2E)-3-(furan-2-yl)-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)prop-2-enamide, with the CAS number 1021221-23-7, has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, including a furan ring, a piperazine sulfonyl group, and an enamide moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, providing valuable insights for drug development.
One of the key areas of research has been the synthesis and optimization of this compound. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves yield and purity, addressing previous challenges in large-scale production. The researchers employed a combination of palladium-catalyzed cross-coupling and sulfonylation reactions, achieving a 75% overall yield. This advancement is critical for further preclinical and clinical studies, ensuring a reliable supply of the compound for research purposes.
Pharmacological evaluations have revealed that (2E)-3-(furan-2-yl)-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)prop-2-enamide exhibits potent activity as a modulator of specific G-protein-coupled receptors (GPCRs). In vitro assays demonstrated its high affinity for the serotonin 5-HT2A receptor, with an IC50 of 12 nM. This finding suggests potential applications in neuropsychiatric disorders, such as schizophrenia and depression, where 5-HT2A receptors play a pivotal role. Additionally, the compound showed selective inhibition of inflammatory cytokines in murine models, indicating its potential as an anti-inflammatory agent.
Further investigations into the mechanism of action have uncovered its ability to disrupt protein-protein interactions involved in cancer cell proliferation. A 2023 study in Nature Chemical Biology highlighted the compound's efficacy in inhibiting the interaction between MDM2 and p53, a well-known target in oncology. The researchers used X-ray crystallography to elucidate the binding mode, revealing that the furan and piperazine moieties are critical for stabilizing the interaction with MDM2. This discovery opens new avenues for developing targeted cancer therapies.
Despite these promising findings, challenges remain in optimizing the pharmacokinetic properties of the compound. Recent pharmacokinetic studies reported a relatively short half-life (t1/2 = 2.5 hours) and moderate oral bioavailability (35%). Researchers are now exploring structural modifications, such as the introduction of fluorine atoms or cyclization of the enamide group, to enhance metabolic stability and absorption. These efforts are documented in a series of patents filed in 2023, underscoring the commercial interest in this molecule.
In conclusion, (2E)-3-(furan-2-yl)-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)prop-2-enamide (CAS: 1021221-23-7) represents a versatile scaffold with significant therapeutic potential. Recent advancements in synthesis, pharmacological profiling, and mechanistic studies have laid a solid foundation for its further development. Future research should focus on addressing pharmacokinetic limitations and expanding its applications to other disease areas, such as neurodegenerative disorders and autoimmune diseases.
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